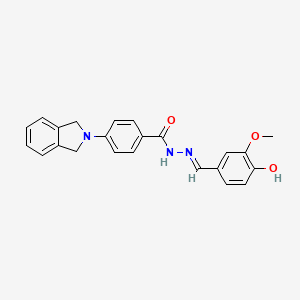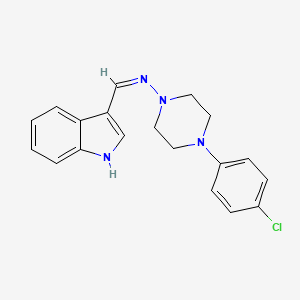![molecular formula C22H24N2O B6113396 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine](/img/structure/B6113396.png)
3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. This compound is also known as MPP or MPP+ and is a derivative of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
Applications De Recherche Scientifique
3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine has been extensively studied for its potential applications in the field of neuroscience. It is known to selectively destroy dopaminergic neurons in the substantia nigra region of the brain, leading to symptoms similar to Parkinson's disease in animal models. This property of MPP+ has been used to develop animal models for Parkinson's disease research.
Mécanisme D'action
The mechanism of action of 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine involves the inhibition of mitochondrial complex I, leading to the production of reactive oxygen species and subsequent oxidative stress. This oxidative stress leads to the selective destruction of dopaminergic neurons in the substantia nigra region of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine are primarily related to its selective destruction of dopaminergic neurons. This leads to a decrease in dopamine levels in the brain, which is associated with the symptoms of Parkinson's disease. MPP+ has also been shown to induce apoptosis in various cell types, including dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine in lab experiments is its ability to selectively destroy dopaminergic neurons. This property has been used to develop animal models for Parkinson's disease research. However, one of the limitations of using MPP+ is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine. One of the main areas of focus is the development of new animal models for Parkinson's disease research. Additionally, researchers are exploring the potential use of MPP+ in the development of new therapies for Parkinson's disease and other neurological disorders. Further research is also needed to understand the mechanism of action of MPP+ and its effects on other cell types and physiological systems.
Conclusion:
In conclusion, 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound is known for its ability to selectively destroy dopaminergic neurons, leading to symptoms similar to Parkinson's disease in animal models. While the potential toxicity of MPP+ requires careful handling and disposal, it has several advantages for lab experiments and has several future directions for research.
Méthodes De Synthèse
The synthesis of 3-{1-[(2-methoxy-1-naphthyl)methyl]-2-piperidinyl}pyridine involves the reaction of 2-methoxy-1-naphthaldehyde with piperidine in the presence of sodium borohydride. The resulting product is then treated with pyridine to obtain the final compound. The synthesis process is relatively straightforward and has been described in detail in various research articles.
Propriétés
IUPAC Name |
3-[1-[(2-methoxynaphthalen-1-yl)methyl]piperidin-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c1-25-22-12-11-17-7-2-3-9-19(17)20(22)16-24-14-5-4-10-21(24)18-8-6-13-23-15-18/h2-3,6-9,11-13,15,21H,4-5,10,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANDPAARNHPNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCCCC3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B6113327.png)
![ethyl 1'-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6113330.png)
![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-phenyl-3-pyrrolidinol](/img/structure/B6113346.png)
![[3-(trifluoromethyl)phenyl][1-(2,3,4-trimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B6113353.png)

![2-mercapto-3-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6113381.png)
![N-[4-(1-pyrrolidinyl)benzyl]cyclopentanecarboxamide](/img/structure/B6113382.png)
![1-(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B6113383.png)
![N-(2-oxo-2-{2-[(3-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}ethyl)benzamide](/img/structure/B6113397.png)
![2-[4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6113410.png)
![3-chloro-5-(2-furyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6113416.png)
![1-(2,5-dimethylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6113418.png)
